2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
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Overview
Description
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is a complex organic compound that features a bromine atom, a dimethylamino group, and a benzo[d]oxazole moiety
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The benzo[d]oxazole moiety can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the benzo[d]oxazole moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline include:
- 2-Bromo-N,N-dimethyl-4-nitroaniline
- 2-Bromo-4-methylaniline
- N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the benzo[d]oxazole moiety in this compound makes it unique and potentially more versatile in various applications [10][10].
Properties
Molecular Formula |
C16H15BrN2O |
---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H15BrN2O/c1-10-4-7-15-13(8-10)18-16(20-15)11-5-6-14(19(2)3)12(17)9-11/h4-9H,1-3H3 |
InChI Key |
VMROIEKJWNVDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
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